molecular formula C19H21ClO7 B11156455 methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11156455
M. Wt: 396.8 g/mol
InChI Key: LKDDNHPLLSWAIZ-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with a molecular formula of C19H21ClO7. This compound belongs to the class of esters and is characterized by its unique structure, which includes a chromenone core substituted with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the esterification of 6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21ClO7

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 2-[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C19H21ClO7/c1-5-25-17(21)7-6-12-10(2)13-8-14(20)16(9-15(13)27-19(12)23)26-11(3)18(22)24-4/h8-9,11H,5-7H2,1-4H3

InChI Key

LKDDNHPLLSWAIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C(=O)OC)Cl)C

Origin of Product

United States

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